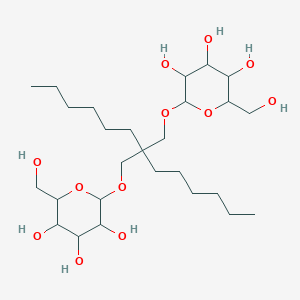

Octyl glucose neopentyl glycol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[2-hexyl-2-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]octoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H52O12/c1-3-5-7-9-11-27(12-10-8-6-4-2,15-36-25-23(34)21(32)19(30)17(13-28)38-25)16-37-26-24(35)22(33)20(31)18(14-29)39-26/h17-26,28-35H,3-16H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYXCLOLHZMMLEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(CCCCCC)(COC1C(C(C(C(O1)CO)O)O)O)COC2C(C(C(C(O2)CO)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H52O12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

568.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Critical Micelle Concentration of Octyl Glucose Neopentyl Glycol (OGNG)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical micelle concentration (CMC) and other physicochemical properties of Octyl Glucose Neopentyl Glycol (OGNG). It is designed to be a valuable resource for researchers and professionals in drug development and membrane protein science who utilize detergents for solubilization, stabilization, and structural studies.

Introduction to this compound (OGNG)

This compound (OGNG) is a non-ionic detergent that belongs to the neopentyl glycol class of amphiphiles.[1] These novel detergents have garnered significant interest in membrane protein research due to their unique molecular architecture, which consists of a central quaternary carbon with two hydrophilic head groups and two lipophilic tails.[2] This structure imparts advantageous properties, including exceptional water solubility and the formation of densely packed micelles.[2] Consequently, neopentyl glycol detergents often exhibit significantly lower critical micelle concentrations compared to their conventional counterparts, a feature that is highly beneficial in structural biology and drug development, as it minimizes the concentration of free detergent monomers in solution.[2] OGNG, in particular, has been highlighted as a promising alternative to traditional detergents like n-Octyl-β-D-Glucoside (OG) for enhancing membrane protein stability and facilitating crystallization.[1]

Physicochemical Properties of OGNG

The defining characteristic of a detergent is its critical micelle concentration (CMC), the concentration at which individual detergent molecules (monomers) begin to self-assemble into larger aggregates known as micelles. Above the CMC, any additional detergent added to the solution will preferentially form micelles, while the monomer concentration remains relatively constant. This property is crucial for the solubilization of membrane proteins, as the micelles create a hydrophobic environment that mimics the lipid bilayer, thereby stabilizing the protein in its native conformation.

The quantitative physicochemical properties of OGNG are summarized in the table below.

| Property | Value | Reference |

| Critical Micelle Concentration (CMC) | ~ 1.02 mM (0.058% w/v) in H₂O | [1][2][3] |

| Molecular Formula | C₂₇H₅₂O₁₂ | [3][4] |

| Formula Weight | 568.69 g/mol | [3][4] |

| Solubility in Water (at 20°C) | ≥ 20% | [1][3][4] |

| Purity (by HPLC) | ≥ 98% | [1][4] |

Note: One source reported a significantly different CMC value of 0.00058, but the units were not specified.[4] The value of ~1.02 mM is more widely cited and is consistent with data for other neopentyl glycol detergents.

Experimental Protocol for CMC Determination: Surface Tensiometry

While the specific experimental protocol used to determine the cited CMC of OGNG is not publicly detailed, this section outlines a generalized and widely accepted method for CMC determination: surface tensiometry. This technique is applicable to both ionic and non-ionic surfactants.

Principle

Surface tensiometry measures the surface tension of a liquid at its interface with air. Surfactant monomers preferentially adsorb at this interface, reducing the surface tension. As the surfactant concentration increases, the surface becomes saturated with monomers. At the CMC, the addition of more surfactant leads to the formation of micelles in the bulk solution rather than further decreasing the surface tension, which then plateaus. The CMC is identified as the concentration at which this break in the surface tension versus concentration curve occurs.[5]

Materials and Equipment

-

This compound (OGNG)

-

High-purity water (e.g., deionized, Milli-Q)

-

Precision analytical balance

-

Volumetric flasks and pipettes

-

Surface tensiometer (e.g., Du Noüy ring or Wilhelmy plate method)

-

Temperature-controlled sample stage

Procedure

-

Preparation of Stock Solution: Accurately weigh a sufficient amount of OGNG and dissolve it in high-purity water to prepare a concentrated stock solution (e.g., 10 mM).

-

Preparation of Serial Dilutions: Prepare a series of dilutions of the OGNG stock solution with high-purity water. The concentration range should span the expected CMC (e.g., from 0.1 mM to 5 mM).

-

Instrument Calibration and Setup: Calibrate the surface tensiometer according to the manufacturer's instructions. Ensure the platinum ring or plate is thoroughly cleaned (e.g., by flaming or washing with appropriate solvents) to remove any contaminants. Set the sample stage to a constant temperature (e.g., 25°C), as CMC can be temperature-dependent.

-

Surface Tension Measurement:

-

Begin by measuring the surface tension of the high-purity water as a baseline.

-

Proceed to measure the surface tension of each OGNG dilution, starting from the lowest concentration and moving to the highest.

-

Between each measurement, thoroughly rinse the sample vessel and the measurement probe (ring or plate) with high-purity water and the next solution to be measured to avoid cross-contamination.

-

Allow the surface tension reading to stabilize before recording the value. It is advisable to perform multiple readings for each concentration to ensure reproducibility.

-

-

Data Analysis:

-

Plot the measured surface tension (γ) as a function of the logarithm of the OGNG concentration (log C).

-

The resulting graph will typically show two linear regions with different slopes. The first region, at low concentrations, will have a steep negative slope, indicating a rapid decrease in surface tension with increasing concentration. The second region, at concentrations above the CMC, will have a slope close to zero, indicating that the surface tension remains relatively constant.

-

The CMC is determined from the intersection of the two extrapolated linear portions of the graph.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the critical micelle concentration of a surfactant using surface tensiometry.

Signaling Pathways and Logical Relationships

Currently, there is no scientific literature available that describes the involvement of this compound in any biological signaling pathways. As a synthetic detergent, its primary application is as a tool for the in vitro manipulation of biological macromolecules, particularly membrane proteins. Its function is to mimic the lipid environment of the cell membrane to maintain the structure and function of these proteins outside of their native context. Therefore, a signaling pathway diagram is not applicable to the current understanding of OGNG's role in research and development.

Conclusion

References

The Dual Nature of OGNG: A Technical Guide to its Role in Membrane Protein Structural Biology

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Mechanisms of Membrane Protein Stabilization by Octyl-β-D-glucopyranoside N-oxide (OGNG)

This technical guide delves into the molecular mechanisms by which the non-ionic detergent Octyl-β-D-glucopyranoside N-oxide (OGNG) interacts with and stabilizes membrane proteins, a critical step in their structural and functional elucidation. While a powerful tool in the crystallographer's arsenal, OGNG presents a nuanced profile of stabilization, offering distinct advantages in certain applications while exhibiting limitations for more sensitive protein targets. This document provides a comprehensive overview of OGNG's properties, its mechanism of action, and protocols for its application, supported by quantitative data and visual diagrams to facilitate a deeper understanding for researchers in the field.

Introduction to OGNG: Properties and Characteristics

Octyl-β-D-glucopyranoside N-oxide (OGNG) is a non-ionic detergent belonging to the neopentyl glycol (NG) class of amphiphiles. These detergents are characterized by a central quaternary carbon atom, which imparts unique conformational properties to the molecule. OGNG possesses a hydrophilic diglucoside headgroup and a relatively short C8 hydrophobic alkyl chain. This structure dictates its behavior in aqueous solutions and its interaction with integral membrane proteins.

A key characteristic of any detergent used in membrane protein research is its critical micelle concentration (CMC), the concentration at which detergent monomers begin to self-assemble into micelles. Above the CMC, detergents can effectively solubilize membrane proteins by creating a micellar environment that shields the protein's hydrophobic transmembrane domains from the aqueous solvent.

| Detergent | Chemical Name | Type | CMC (mM) | Micelle Size (kDa) |

| OGNG | Octyl-β-D-glucopyranoside N-oxide | Non-ionic | ~1.0 | ~25 |

| DDM | n-Dodecyl-β-D-maltopyranoside | Non-ionic | ~0.17 | ~50 |

| LMNG | Lauryl Maltose Neopentyl Glycol | Non-ionic | ~0.01 | - |

| OG | n-Octyl-β-D-glucoside | Non-ionic | ~20-25 | - |

The Mechanism of Membrane Protein Stabilization by OGNG

The primary mechanism by which OGNG and other detergents stabilize membrane proteins is through the formation of protein-detergent complexes (PDCs). In this process, the hydrophobic alkyl chains of the detergent molecules associate with the transmembrane regions of the protein, effectively replacing the native lipid bilayer. The hydrophilic headgroups of the detergent then interface with the aqueous environment, rendering the entire complex soluble.

The efficacy of a detergent in stabilizing a membrane protein is influenced by several factors, including the size and shape of its micelles, the length of its alkyl chain, and the nature of its headgroup.

The Advantage of Small Micelle Size

A distinguishing feature of OGNG is its tendency to form smaller PDCs compared to detergents with longer alkyl chains like DDM. This property is attributed to its bulky, branched diglucoside headgroup and shorter C8 tail. The formation of smaller PDCs can be advantageous for protein crystallization, particularly via the in surfo method.[1] Smaller complexes may pack more readily into a crystal lattice, facilitating the formation of well-ordered crystals required for high-resolution X-ray diffraction.

Limitations in Stabilization Efficacy

Despite its utility in crystallization, OGNG is generally considered to have limited efficacy in stabilizing the native conformation of membrane proteins, especially for more conformationally flexible or aggregation-prone targets such as G-protein coupled receptors (GPCRs).[1] This limitation is primarily ascribed to its shorter hydrophobic chain length (C8) compared to more stabilizing detergents like DDM (C12) and Lauryl Maltose Neopentyl Glycol (LMNG).[1] A shorter alkyl chain may provide less complete shielding of the hydrophobic transmembrane surfaces of the protein, potentially leading to partial denaturation or aggregation over time.

To address this, a new class of pendant-bearing glucose-neopentyl glycols (P-GNGs) have been developed with longer alkyl chains, which have demonstrated superior performance in stabilizing membrane proteins compared to OGNG and even DDM.[1] The proposed mechanism for this enhanced stability is that the longer chains and pendant groups minimize empty space within the micelle, leading to stronger detergent-detergent interactions and a more stable hydrophobic core for the encapsulated protein.

Experimental Protocols

The following sections provide generalized protocols for key experiments involving the use of OGNG for membrane protein stabilization and crystallization. It is important to note that optimal conditions will vary depending on the specific membrane protein of interest, and empirical optimization is often necessary.

Membrane Protein Solubilization with OGNG

Objective: To extract a target membrane protein from its native lipid environment and form a soluble protein-detergent complex.

Materials:

-

Isolated cell membranes containing the target protein.

-

Solubilization Buffer: A buffered solution (e.g., Tris-HCl, HEPES) at a suitable pH, containing salts (e.g., NaCl) and other additives as required for protein stability (e.g., glycerol, protease inhibitors).

-

OGNG stock solution (e.g., 10% w/v).

Protocol:

-

Resuspend the isolated membranes in the Solubilization Buffer to a final protein concentration of 5-10 mg/mL.

-

Add OGNG from the stock solution to the membrane suspension to a final concentration above its CMC (typically 1-2% w/v). The optimal detergent-to-protein ratio should be determined empirically.

-

Incubate the mixture at 4°C with gentle agitation for 1-2 hours to allow for solubilization.

-

Pellet the unsolubilized material by ultracentrifugation (e.g., 100,000 x g for 1 hour at 4°C).

-

Carefully collect the supernatant, which contains the solubilized protein-detergent complexes.

Thermostability Assessment using Fluorescence-Detection Size-Exclusion Chromatography (FSEC)

Objective: To assess the thermal stability of the OGNG-solubilized membrane protein.

Materials:

-

Purified, OGNG-solubilized membrane protein fused to a fluorescent protein (e.g., GFP).

-

FSEC Buffer: A buffered solution compatible with both the protein and the size-exclusion column, containing OGNG at a concentration above its CMC.

-

Size-Exclusion Chromatography (SEC) system equipped with a fluorescence detector.

Protocol:

-

Aliquot the purified protein into several tubes.

-

Incubate each aliquot at a different temperature for a fixed period (e.g., 10 minutes). A temperature gradient is typically used (e.g., from 20°C to 80°C).

-

After incubation, centrifuge the samples at high speed to pellet any aggregated protein.

-

Inject the supernatant of each sample onto the SEC column equilibrated with FSEC Buffer.

-

Monitor the fluorescence signal of the eluate. The peak corresponding to the monodisperse protein is integrated.

-

Plot the normalized peak area against the incubation temperature. The melting temperature (Tm) is the temperature at which 50% of the protein has aggregated.

In Surfo Crystallization of Membrane Proteins

Objective: To crystallize the OGNG-solubilized membrane protein for structure determination.

Protocol:

-

Concentrate the purified protein-OGNG complex to a suitable concentration for crystallization (typically 5-20 mg/mL).

-

Set up crystallization trials using vapor diffusion (hanging or sitting drop) methods.

-

The crystallization drops are prepared by mixing the protein solution with a reservoir solution containing a precipitant (e.g., polyethylene glycol, salts).

-

Screen a wide range of commercially available and custom-made crystallization conditions to identify initial crystal hits.

-

Optimize the conditions that produce crystals by varying the concentrations of the protein, precipitant, and additives, as well as the temperature and pH.

Visualizing the Process: Diagrams and Workflows

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

Caption: A typical experimental workflow for membrane protein research.

References

Octyl Glucose Neopentyl Glycol (OGNG): A Technical Guide to its Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octyl glucose neopentyl glycol (OGNG) is a non-ionic detergent belonging to the neopentyl glycol class of amphiphiles. Its unique molecular architecture, featuring two hydrophilic glucose head groups and two hydrophobic octyl chains attached to a central quaternary carbon, confers advantageous properties for the solubilization and stabilization of membrane proteins. This technical guide provides an in-depth overview of the solubility and stability of OGNG, presenting key data, experimental protocols, and conceptual diagrams to aid researchers in its effective application.

Core Properties of this compound

OGNG is increasingly utilized in structural biology and drug discovery as an alternative to traditional detergents like n-octyl-β-D-glucoside (OG). Its design aims to improve protein structural stability and increase the likelihood of successful crystallization. The dual-chain structure allows for denser packing within micelles, which enhances the stability of the detergent-protein complex.

Quantitative Data Summary

The following tables summarize the key quantitative properties of this compound based on available data.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₇H₅₂O₁₂ | --INVALID-LINK-- |

| Molecular Weight | 568.69 g/mol | --INVALID-LINK-- |

| Critical Micelle Concentration (CMC) in H₂O | ~1.02 mM (0.058%) | --INVALID-LINK--, --INVALID-LINK-- |

| Purity (by HPLC) | ≥ 98% | --INVALID-LINK-- |

| Conductance (10% solution in water) | < 100 µS | --INVALID-LINK-- |

Table 2: Solubility of this compound

| Solvent | Temperature | Solubility | Reference |

| Water | 20°C | ≥ 20% (w/v) | --INVALID-LINK--, --INVALID-LINK-- |

| Dimethyl sulfoxide (DMSO) | Not Specified | 250 mg/mL | --INVALID-LINK-- |

| Phosphate-Buffered Saline (PBS) | Not Specified | 100 mg/mL (with ultrasonication) | --INVALID-LINK-- |

Table 3: Recommended Storage and Stability

| Condition | Duration |

| Powder at -20°C | 3 years |

| Powder at 4°C | 2 years |

| In solvent at -80°C | 6 months |

| In solvent at -20°C | 1 month |

Data compiled from various supplier datasheets. It is recommended to consult the specific product information sheet for the most accurate data.

Experimental Protocols

Detailed experimental protocols are crucial for the reproducible application of OGNG. The following sections outline methodologies for key experiments.

Protocol 1: Determination of Aqueous Solubility

This protocol describes a general method for determining the solubility of a non-ionic detergent like OGNG in an aqueous buffer.

Materials:

-

This compound (powder)

-

Deionized water or desired aqueous buffer (e.g., PBS)

-

Vortex mixer

-

Magnetic stirrer and stir bar

-

Centrifuge

-

Spectrophotometer or turbidimeter

Methodology:

-

Preparation of Supersaturated Solution: Add an excess amount of OGNG powder to a known volume of deionized water or buffer at a controlled temperature (e.g., 20°C).

-

Equilibration: Vigorously mix the solution using a vortex mixer for 1-2 minutes. Following this, allow the solution to stir on a magnetic stirrer for a prolonged period (e-g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the suspension at high speed (e.g., 10,000 x g) for 20-30 minutes to pellet the undissolved detergent.

-

Quantification: Carefully remove an aliquot of the clear supernatant. The concentration of the dissolved OGNG can be determined by various methods:

-

Gravimetric Analysis: Evaporate the solvent from a known volume of the supernatant and weigh the remaining solid.

-

Spectrophotometry: If a suitable chromophore is present or can be complexed, measure the absorbance at a specific wavelength.

-

Turbidimetry: Measure the turbidity of the solution, which correlates with the concentration of dissolved material.

-

-

Calculation: Express the solubility as a percentage (w/v) or in molarity.

Protocol 2: Stability Assessment by Monitoring Protein Integrity

The primary function of OGNG is to maintain the stability of membrane proteins. This protocol outlines a general workflow to assess this.

Materials:

-

Membrane fraction containing the protein of interest

-

This compound (OGNG)

-

Control detergent (e.g., DDM, OG)

-

Appropriate buffer solutions

-

Radiolabeled ligand or antibody for functional assays

-

SDS-PAGE and Western blotting reagents

-

Size-exclusion chromatography (SEC) system

Methodology:

-

Solubilization: Resuspend the membrane pellet in a buffer containing OGNG at a concentration above its CMC (e.g., 1-2% w/v). Incubate with gentle agitation for 1-2 hours at 4°C. Perform the same with a control detergent.

-

Clarification: Centrifuge the mixture at high speed (e.g., 100,000 x g) for 1 hour to pellet unsolubilized material.

-

Time-Course Incubation: Aliquot the supernatant and incubate at a specific temperature (e.g., room temperature or 37°C) for various time points (e.g., 0, 24, 48, 72 hours).

-

Functional Stability Assay: At each time point, assess the functional integrity of the protein. For a receptor, this can be done by measuring its ability to bind a specific radiolabeled ligand.

-

Structural Stability Assessment (SEC): Analyze the aggregation state of the protein at each time point using size-exclusion chromatography. A stable protein will elute as a monodisperse peak.

-

Structural Stability Assessment (SDS-PAGE): Analyze the protein by SDS-PAGE and Western blotting to check for degradation products.

-

Data Analysis: Plot the remaining functional activity or the percentage of monodisperse protein against time to compare the stabilizing effect of OGNG versus the control detergent.

Visualizations

Logical Relationship: Advantages of OGNG over Traditional Detergents

Caption: Structural differences leading to enhanced stability with OGNG.

Experimental Workflow: Membrane Protein Solubilization and Stabilization

Caption: A typical workflow for membrane protein extraction using OGNG.

Conclusion

This compound offers significant advantages for the study of membrane proteins due to its superior stabilizing properties compared to many traditional detergents. Its high aqueous solubility and well-defined critical micelle concentration make it a versatile tool for researchers. By understanding its physicochemical properties and employing robust experimental protocols, scientists and drug development professionals can effectively leverage OGNG to advance their research in structural biology and beyond.

OGNG: A Novel Amphiphile for Advancing Protein Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The study of membrane proteins, which constitute a significant portion of the proteome and are the targets for the majority of modern drugs, presents considerable challenges to structural biologists. A primary hurdle is the extraction and stabilization of these proteins from their native lipid bilayer environment. Detergents, or amphiphiles, are critical tools in this process, forming micelles that shield the hydrophobic transmembrane domains of the protein from the aqueous solvent. However, many conventional detergents can be denaturing, leading to loss of protein structure and function.

This technical guide focuses on Octyl Glucose Neopentyl Glycol (OGNG), a novel amphiphile that has demonstrated significant advantages in the stabilization and structural determination of challenging membrane proteins, particularly G-protein coupled receptors (GPCRs). Developed as part of the maltose-neopentyl glycol (MNG) family of detergents, OGNG's unique architecture, featuring a central quaternary carbon, offers enhanced protein stability compared to traditional detergents. This guide will provide a comprehensive overview of OGNG, including its physicochemical properties, synthesis, detailed experimental protocols for its use, and its successful application in elucidating the structures and signaling mechanisms of important protein complexes.

Physicochemical Properties of OGNG

The efficacy of a detergent in membrane protein research is dictated by its physicochemical properties. OGNG has been shown to be a mild and effective detergent for stabilizing membrane proteins for structural studies. A key parameter for any detergent is its Critical Micelle Concentration (CMC), the concentration at which detergent monomers self-assemble into micelles. Solubilization of membrane proteins should be carried out at concentrations well above the CMC.

| Detergent | Chemical Name | Molecular Weight ( g/mol ) | Critical Micelle Concentration (CMC) | Reference |

| OGNG | 2,2-dihexylpropane-1,3-bis-β-D-glucopyranoside | 568.7 | ~1.02 mM | [1] |

| DDM | n-dodecyl-β-D-maltoside | 510.6 | ~0.17 mM | [2] |

| LDAO | Lauryldimethylamine N-oxide | 229.4 | 1-2 mM | [2] |

| OG | n-octyl-β-D-glucoside | 292.4 | ~20-25 mM | [2] |

Synthesis of this compound (OGNG)

The synthesis of OGNG and other neopentyl glycol amphiphiles was first described by Chae, Pil Seok et al. in Nature Methods (2010). The following is a generalized protocol based on the supplementary information of this foundational paper.

Materials:

-

2,2-Dihexyl-1,3-propanediol

-

2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl bromide

-

Silver(I) oxide (Ag₂O)

-

Dichloromethane (DCM), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Sodium methoxide (NaOMe) in methanol

-

Methanol (MeOH)

-

Silica gel for column chromatography

-

Standard laboratory glassware and equipment for organic synthesis

Procedure:

-

Glycosylation:

-

In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2,2-dihexyl-1,3-propanediol in anhydrous DCM.

-

Add silver(I) oxide to the solution.

-

Slowly add a solution of 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide in anhydrous DCM to the reaction mixture at room temperature.

-

Stir the reaction mixture in the dark at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the silver salts.

-

Wash the Celite pad with DCM and combine the filtrates.

-

Concentrate the filtrate under reduced pressure to obtain the crude protected product.

-

Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure acetyl-protected OGNG.

-

-

Deacetylation:

-

Dissolve the purified acetyl-protected OGNG in a mixture of anhydrous DCM and methanol.

-

Add a catalytic amount of sodium methoxide solution in methanol to the mixture.

-

Stir the reaction at room temperature and monitor by TLC until all the starting material is consumed.

-

Neutralize the reaction by adding Amberlite IR-120 (H⁺ form) resin until the pH is neutral.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the final product by silica gel column chromatography using a gradient of methanol in dichloromethane to obtain pure OGNG.

-

Experimental Protocols

General Workflow for Membrane Protein Solubilization and Purification using OGNG

This protocol provides a general framework for the solubilization and purification of a target membrane protein using OGNG. Optimization of detergent concentration, buffer composition, and incubation times will be necessary for each specific protein.

References

Methodological & Application

Application Notes and Protocols for GP-Coupled Receptor (GPCR) Stabilization Using Octyl Glucose Neopentyl Glycol (OGNG)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Octyl Glucose Neopentyl Glycol (OGNG), a branched-chain detergent, for the stabilization of G-protein coupled receptors (GPCRs). This document includes comparative data on detergent performance, detailed experimental protocols for GPCR solubilization and thermostability analysis, and visual workflows to guide your research.

Introduction to OGNG for GPCR Stabilization

G-protein coupled receptors (GPCRs) are a large family of transmembrane proteins that are crucial targets for drug discovery. A significant challenge in their structural and functional characterization is their inherent instability when removed from the native cell membrane. Detergents are essential for solubilizing and purifying GPCRs, but many traditional detergents can lead to denaturation and aggregation.

This compound (OGNG) is a non-ionic detergent featuring a branched neopentyl glycol core with two octyl chains and two glucose head groups. This unique architecture offers potential advantages in stabilizing GPCRs by mimicking the lipid bilayer and providing a gentler solubilization environment compared to some linear-chain detergents. However, its efficacy is highly dependent on the specific GPCR and the experimental context. While detergents with longer alkyl chains like Lauryl Maltose Neopentyl Glycol (LMNG) have shown greater stabilizing effects for some GPCRs, OGNG's smaller micelle size can be advantageous for certain structural biology techniques, such as crystallization.[1][2]

Data Presentation: Comparative Thermostability of a GPCR

The selection of an appropriate detergent is critical for maintaining the structural integrity and function of a GPCR. The thermostability of a receptor in a given detergent is a key indicator of its stability. The melting temperature (Tm), the temperature at which 50% of the protein is unfolded, is a common metric for assessing thermostability. A higher Tm value indicates greater stability.

Below is a summary of apparent melting temperatures (Tm) for the thermostabilized adenosine A2A receptor (tA₂AR) in OGNG and other commonly used detergents.

| Detergent | Chemical Structure | Apparent Tm (°C) of tA₂AR | Reference |

| OGNG | This compound | 24.2 ± 0.6 | [3] |

| DMNG | Decyl Maltose Neopentyl Glycol | 33.9 ± 0.2 | [3] |

| LMNG | Lauryl Maltose Neopentyl Glycol | 44.2 ± 0.2 | [3] |

| DDM | n-dodecyl-β-D-maltoside | Not directly compared in the same study, but generally considered less stabilizing for many GPCRs than LMNG. | [3] |

Note: The thermostabilized mutant of the A₂A receptor was used in these studies because the wild-type receptor is unstable in shorter-chain detergents like OGNG, making accurate Tm measurements challenging.[3]

Experimental Protocols

Protocol 1: GPCR Solubilization using OGNG

This protocol outlines a general procedure for the solubilization of a target GPCR from cell membranes using OGNG. Optimization of detergent concentration and incubation times may be necessary for specific receptors.

Materials:

-

Cell paste or membranes expressing the target GPCR

-

Lysis Buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, protease inhibitors)

-

Solubilization Buffer: Lysis Buffer containing OGNG (start with a concentration of 1.0% (w/v))

-

Ultracentrifuge

-

Dounce homogenizer or similar

-

4°C centrifuge

Procedure:

-

Membrane Preparation:

-

Thaw the cell pellet on ice.

-

Resuspend the cell pellet in ice-cold Lysis Buffer.

-

Homogenize the cells using a Dounce homogenizer on ice.

-

Centrifuge the lysate at 100,000 x g for 30 minutes at 4°C to pellet the cell membranes.

-

Discard the supernatant and resuspend the membrane pellet in Lysis Buffer. Repeat the centrifugation step to wash the membranes.

-

-

Solubilization:

-

Resuspend the washed membrane pellet in Solubilization Buffer to a final protein concentration of 5-10 mg/mL.

-

Incubate the suspension at 4°C for 1-2 hours with gentle agitation (e.g., on a rocker or rotator).

-

-

Clarification:

-

Centrifuge the solubilized mixture at 100,000 x g for 60 minutes at 4°C to pellet any insoluble material.

-

-

Collection:

-

Carefully collect the supernatant containing the solubilized GPCR-OGNG complexes. This solubilized fraction is now ready for downstream purification and analysis.

-

Protocol 2: Thermostability Assessment using the CPM Assay

The Cysteine-reactive Probe (CPM) assay is a fluorescence-based method to determine the thermostability (Tm) of a protein. CPM is a maleimide-containing dye that becomes fluorescent upon reacting with free sulfhydryl groups of cysteine residues, which become exposed as the protein unfolds upon heating.

Materials:

-

Purified GPCR in OGNG-containing buffer

-

CPM dye stock solution (e.g., 4 mg/mL in DMSO)

-

Assay Buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.1% (w/v) OGNG)

-

Quantitative PCR (qPCR) instrument or a fluorometer with temperature control

-

Thin-walled PCR tubes or appropriate cuvettes

Procedure:

-

CPM Working Solution:

-

Dilute the CPM stock solution 1:40 in Assay Buffer immediately before use. Protect from light.

-

-

Sample Preparation:

-

In a PCR tube, mix 1-5 µg of the purified GPCR with Assay Buffer to a final volume of 90 µL.

-

Add 10 µL of the diluted CPM working solution to the protein sample. Mix gently.

-

-

Thermal Denaturation:

-

Place the samples in the qPCR instrument.

-

Set up a temperature gradient program:

-

Initial temperature: 20°C

-

Final temperature: 90°C

-

Ramp rate: 1-2°C per minute

-

Acquire fluorescence readings at each temperature increment. The excitation wavelength for CPM is ~387 nm and the emission wavelength is ~463 nm.[4]

-

-

-

Data Analysis:

-

Plot the fluorescence intensity as a function of temperature.

-

The resulting curve will be sigmoidal. The midpoint of the transition, where the fluorescence is half-maximal, represents the apparent melting temperature (Tm). This can be determined by fitting the data to a Boltzmann equation or by finding the peak of the first derivative of the curve.[4]

-

Visualizations

Adenosine A2A Receptor Signaling Pathway

The adenosine A2A receptor (A₂AR) is a well-studied GPCR that couples to the Gs alpha subunit of the heterotrimeric G protein. Its activation initiates a signaling cascade that primarily involves the production of cyclic AMP (cAMP).

Caption: A simplified diagram of the Adenosine A2A Receptor signaling cascade.

Experimental Workflow for GPCR Stabilization and Analysis

This workflow illustrates the key steps from GPCR expression to its biophysical characterization, highlighting the role of OGNG in the process.

References

Application Notes and Protocols for Membrane Protein Extraction with Octyl Glucose Neopentyl Glycol (OGNG)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octyl Glucose Neopentyl Glycol (OGNG) is a non-ionic detergent specifically designed for the solubilization and stabilization of membrane proteins.[1][2] As a member of the neopentyl glycol class of amphiphiles, OGNG offers significant advantages over traditional detergents, such as n-Octyl-β-D-Glucoside (OG), by providing enhanced structural stability to membrane proteins, a critical factor for successful downstream applications like structural determination and functional assays.[1] Its unique architecture, featuring two hydrophilic head groups and two alkyl chains, allows for the formation of dense and stable micelles, which are particularly beneficial for the study of G protein-coupled receptors (GPCRs) and other challenging membrane protein targets.[2]

These application notes provide a detailed protocol for the extraction and stabilization of membrane proteins using OGNG, with a particular focus on GPCRs. The information is intended to guide researchers in leveraging the unique properties of OGNG to improve protein yield, stability, and functional integrity.

Quantitative Data Presentation

A summary of the key physicochemical properties of OGNG and a comparison with related detergents are presented in the table below. This data is essential for optimizing experimental conditions.

| Detergent | Chemical Name | Molecular Weight ( g/mol ) | Critical Micelle Concentration (CMC) (mM) | Aggregation Number |

| OGNG | This compound | 568.69 | ~1.02[1][3] | Not explicitly found in literature; LMNG is ~200[4] |

| LMNG | Lauryl Maltose Neopentyl Glycol | 1005.19 | ~0.01 | ~200[4] |

| DDM | n-Dodecyl-β-D-maltoside | 510.62 | ~0.17 | 140-150 |

| OG | n-Octyl-β-D-glucoside | 292.37 | ~20-25 | ~27-100 |

Experimental Protocols

This section details a representative protocol for the extraction and purification of a G protein-coupled receptor (GPCR), such as rhodopsin, from its native source. While OGNG is an excellent stabilizing agent, a more stringent detergent may be required for the initial solubilization from the membrane. This protocol, therefore, includes a detergent exchange step.

Materials

-

Cell Pellet or Tissue: Source of the target membrane protein (e.g., bovine rod outer segment membranes for rhodopsin).

-

Buffers:

-

Homogenization Buffer: 10 mM Tris-HCl (pH 7.5), 100 mM NaCl, 1 mM EDTA, protease inhibitor cocktail.

-

Solubilization Buffer: Homogenization buffer containing 1% (w/v) n-Dodecyl-β-D-maltoside (DDM).

-

Wash Buffer: 20 mM HEPES (pH 7.5), 150 mM NaCl, 0.05% (w/v) DDM.

-

OGNG Exchange Buffer: 20 mM HEPES (pH 7.5), 150 mM NaCl, 0.1% (w/v) OGNG.

-

-

Detergents:

-

n-Dodecyl-β-D-maltoside (DDM)

-

This compound (OGNG)

-

-

Affinity Resin: e.g., Concanavalin A (for glycosylated proteins like rhodopsin) or Ni-NTA resin (for His-tagged proteins).

-

Centrifuge: Capable of reaching at least 100,000 x g.

-

Chromatography System: For affinity and size-exclusion chromatography.

Methods

-

Membrane Preparation:

-

Homogenize the cell pellet or tissue in ice-cold Homogenization Buffer.

-

Centrifuge the homogenate at 100,000 x g for 1 hour at 4°C to pellet the membranes.

-

Discard the supernatant and resuspend the membrane pellet in Homogenization Buffer. Repeat the centrifugation step to wash the membranes.

-

-

Solubilization of Membrane Proteins:

-

Resuspend the washed membrane pellet in Solubilization Buffer (containing DDM) at a protein concentration of approximately 1-5 mg/mL.

-

Incubate with gentle agitation for 1-2 hours at 4°C.

-

Centrifuge at 100,000 x g for 1 hour at 4°C to pellet any insoluble material.

-

Carefully collect the supernatant containing the solubilized membrane proteins.

-

-

Affinity Purification and Detergent Exchange:

-

Equilibrate the affinity resin with Wash Buffer.

-

Load the supernatant containing the solubilized protein onto the equilibrated resin.

-

Wash the resin extensively with Wash Buffer to remove non-specifically bound proteins.

-

To exchange the detergent to OGNG, wash the column with at least 10 column volumes of OGNG Exchange Buffer. This allows for the gradual replacement of DDM with OGNG in the protein-detergent micelles.

-

Elute the target protein from the resin according to the manufacturer's instructions, ensuring the elution buffer contains 0.1% (w/v) OGNG.

-

-

Size-Exclusion Chromatography (SEC):

-

Further purify and assess the homogeneity of the protein-OGNG complex by SEC.

-

Equilibrate the SEC column with OGNG Exchange Buffer.

-

Load the eluted protein from the affinity step onto the column.

-

Collect fractions corresponding to the monomeric protein-detergent complex.

-

Visualizations

Experimental Workflow for Membrane Protein Extraction and Stabilization with OGNG

Caption: Workflow for membrane protein extraction and stabilization using OGNG.

Signaling Pathway of Rhodopsin Coupled to Mini-Go

Caption: Simplified signaling cascade of Rhodopsin activation and coupling to Mini-Go.

References

Application Notes and Protocols for Octyl Glucose Neopentyl Glycol (OGNG) in Cryo-EM Sample Preparation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octyl Glucose Neopentyl Glycol (OGNG) is a non-ionic detergent that has found application in the field of structural biology, particularly in the solubilization and stabilization of membrane proteins for cryo-electron microscopy (cryo-EM). As a member of the glucose-neopentyl glycol family of amphiphiles, OGNG offers an alternative to more conventional detergents like n-dodecyl-β-D-maltoside (DDM) and lauryl maltose neopentyl glycol (LMNG). While less commonly utilized, its unique chemical structure can provide advantages for specific membrane proteins that are otherwise difficult to stabilize. These application notes provide an overview of OGNG's properties and a general protocol for its use in cryo-EM sample preparation.

Properties of this compound

OGNG's utility in membrane protein research stems from its specific physicochemical properties. A key parameter for any detergent is its Critical Micelle Concentration (CMC), the concentration at which detergent monomers self-assemble into micelles. The CMC of OGNG is approximately 1.0 mM.[1] This value is intermediate compared to other commonly used detergents, influencing its behavior during protein extraction and purification.

Data Presentation: Comparison of Common Detergents in Cryo-EM

The selection of a detergent is a critical step in the cryo-EM workflow for membrane proteins. The choice depends on the specific properties of the target protein. Below is a comparison of OGNG with other frequently used detergents.

| Detergent | Chemical Class | CMC (mM) | Micelle Size (kDa) | Key Characteristics |

| This compound (OGNG) | Glucose-Neopentyl Glycol | ~1.0[1] | Not widely reported | Alternative to traditional glucosides, may offer unique stabilization for certain proteins. |

| n-Dodecyl-β-D-maltoside (DDM) | Alkyl Maltoside | ~0.17 | ~50 | Widely used, known for its gentle extraction and stabilization of a broad range of membrane proteins.[2] |

| Lauryl Maltose Neopentyl Glycol (LMNG) | Maltose-Neopentyl Glycol | ~0.01 | ~90-100 | Low CMC provides high stability; often used for stabilizing fragile membrane protein complexes.[2] |

| Glyco-diosgenin (GDN) | Steroid-based | ~0.016 | ~60 | Synthetic alternative to digitonin, known for forming well-defined micelles and providing good contrast in cryo-EM. |

| Digitonin | Steroid Glycoside | ~0.4-0.6 | ~70 | Natural product, effective for many eukaryotic membrane proteins, but can have batch-to-batch variability. |

Experimental Protocols

While specific, detailed protocols for the use of OGNG in cryo-EM are not widely published for a broad range of proteins, the following general protocol for membrane protein solubilization and cryo-EM grid preparation can be adapted. Note: Optimization of detergent concentration, incubation times, and buffer conditions is crucial for each specific membrane protein.

I. Membrane Protein Solubilization with OGNG

Objective: To extract and solubilize the target membrane protein from the cell membrane while maintaining its structural integrity.

Materials:

-

Cell paste or purified membranes containing the overexpressed target protein.

-

Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, protease inhibitors).

-

Solubilization Buffer (Lysis Buffer containing OGNG).

-

OGNG stock solution (e.g., 10% w/v in water).

-

Ultracentrifuge.

Methodology:

-

Membrane Preparation:

-

Resuspend cell paste in ice-cold Lysis Buffer.

-

Lyse cells using a suitable method (e.g., sonication, high-pressure homogenization).

-

Pellet cell debris by centrifugation (e.g., 10,000 x g for 20 minutes at 4°C).

-

Collect the supernatant and pellet the membrane fraction by ultracentrifugation (e.g., 100,000 x g for 1 hour at 4°C).

-

Resuspend the membrane pellet in Lysis Buffer to a final protein concentration of 5-10 mg/mL.

-

-

Solubilization:

-

To the membrane suspension, add OGNG from the stock solution to a final concentration typically 1-2% (w/v). The optimal concentration needs to be determined empirically but should be well above the CMC of OGNG.

-

Incubate the mixture with gentle agitation for 1-2 hours at 4°C.

-

Remove unsolubilized material by ultracentrifugation (e.g., 100,000 x g for 1 hour at 4°C).

-

The supernatant now contains the solubilized membrane protein in OGNG micelles.

-

II. Purification of OGNG-Solubilized Membrane Protein

Objective: To purify the target membrane protein from other cellular components.

Materials:

-

Solubilized membrane protein extract.

-

Affinity chromatography resin (e.g., Ni-NTA for His-tagged proteins).

-

Wash Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 20 mM Imidazole, OGNG at a concentration just above its CMC, e.g., 1.5-2x CMC).

-

Elution Buffer (Wash Buffer with a high concentration of eluting agent, e.g., 250 mM Imidazole).

-

Size-Exclusion Chromatography (SEC) column.

-

SEC Buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, OGNG at 1.5-2x CMC).

Methodology:

-

Affinity Chromatography:

-

Incubate the solubilized extract with the affinity resin for 1-2 hours at 4°C.

-

Wash the resin extensively with Wash Buffer to remove non-specifically bound proteins.

-

Elute the target protein with Elution Buffer.

-

-

Size-Exclusion Chromatography:

-

Concentrate the eluted protein and load it onto an SEC column pre-equilibrated with SEC Buffer.

-

Collect fractions corresponding to the monodisperse peak of the target protein.

-

Analyze fractions by SDS-PAGE to confirm purity.

-

III. Cryo-EM Grid Preparation

Objective: To prepare vitrified samples of the purified membrane protein for cryo-EM imaging.

Materials:

-

Purified and concentrated membrane protein in SEC buffer containing OGNG.

-

Cryo-EM grids (e.g., Quantifoil R1.2/1.3).

-

Plunge-freezing apparatus (e.g., Vitrobot).

Methodology:

-

Grid Preparation:

-

Glow-discharge the cryo-EM grids to make the surface hydrophilic.

-

Set the environmental chamber of the plunge-freezer to a desired temperature (e.g., 4°C) and humidity (e.g., >95%).

-

-

Sample Application and Vitrification:

-

Apply 3-4 µL of the purified protein sample (typically at a concentration of 1-5 mg/mL) to the glow-discharged grid.

-

Blot the grid for a set time (e.g., 2-5 seconds) to create a thin film of the sample.

-

Immediately plunge the grid into liquid ethane cooled by liquid nitrogen to vitrify the sample.

-

Store the grid in liquid nitrogen until imaging.

-

Mandatory Visualization

Due to the limited number of detailed, published studies utilizing OGNG for cryo-EM, a specific signaling pathway or a complex experimental workflow where OGNG was a critical and unique component could not be identified. Therefore, a generalized workflow for membrane protein sample preparation for cryo-EM is presented below. This workflow is applicable to a wide range of detergents, including OGNG, and highlights the key stages from protein expression to data collection.

References

- 1. Reconstitution of Membrane Proteins into Platforms Suitable for Biophysical and Structural Analyses | Springer Nature Experiments [experiments.springernature.com]

- 2. Detergents and alternatives in cryo-EM studies of membrane proteins: Detergents and alternatives in cryo-EM studies of membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]

Crystallizing the Unseen: Application Notes and Protocols for Membrane Protein Crystallization Utilizing OGNG Detergent

For Immediate Release

[City, State] – [Date] – In the intricate world of structural biology and drug development, visualizing the atomic details of membrane proteins remains a paramount challenge. The novel detergent, n-Octyl-β-D-glucopyranoside-neopentyl glycol (OGNG), has emerged as a powerful tool in overcoming this hurdle. These comprehensive application notes and protocols are designed for researchers, scientists, and drug development professionals, providing a detailed guide to leveraging OGNG for the successful crystallization of membrane proteins.

Membrane proteins, embedded within the cell's lipid bilayer, are critical targets for a vast array of pharmaceuticals. However, their hydrophobic nature makes them notoriously difficult to extract, stabilize, and crystallize for structural analysis by X-ray crystallography. The choice of detergent is a critical factor in this process, with OGNG demonstrating significant promise in stabilizing these elusive proteins and facilitating the growth of high-quality crystals.

Understanding OGNG: A Superior Detergent for Membrane Protein Stability

OGNG is a non-ionic detergent that possesses a unique molecular architecture, contributing to its enhanced efficacy in membrane protein structural studies. Its branched hydrophobic tail and glucose head group create a gentle yet effective environment for solubilizing and stabilizing membrane proteins, often outperforming traditional detergents like n-dodecyl-β-D-maltopyranoside (DDM).

A key parameter for any detergent is its Critical Micelle Concentration (CMC), the concentration at which detergent monomers self-assemble into micelles. For OGNG, the CMC is approximately 1.02 mM. Operating above the CMC is crucial for membrane protein solubilization and purification.

Quantitative Analysis: OGNG's Performance in Membrane Protein Stabilization

To provide a clear comparison of OGNG's capabilities, the following table summarizes key quantitative data from studies on its use in membrane protein crystallization.

| Parameter | Value/Result | Protein Target Example | Reference |

| Critical Micelle Concentration (CMC) | ~1.02 mM | - | [1] |

| Stock Solution Preparation | 10% (w/v) in aqueous buffer | Rhodopsin | [2] |

| Thermal Stability Enhancement (Apparent Tm) | 24.2 ± 0.6 °C | Thermostabilized Adenosine A2A Receptor (tA2AR) | [3] |

| Solubilization Concentration | 3% (w/v) | G Protein-Coupled Receptors (GPCRs) | [3] |

Experimental Protocols: A Step-by-Step Guide to Crystallization with OGNG

The following protocols provide a general framework for the crystallization of membrane proteins using OGNG. It is important to note that optimization will be required for each specific protein target.

Protocol 1: Preparation of OGNG Stock Solution

-

Weighing: Accurately weigh the desired amount of OGNG powder.

-

Dissolving: Dissolve the OGNG powder in a suitable aqueous buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl) to a final concentration of 10% (w/v).

-

Mixing: Gently agitate the solution until the detergent is completely dissolved. Avoid vigorous vortexing to prevent excessive foaming.

-

Storage: Store the 10% OGNG stock solution at -20°C for long-term use.

Protocol 2: Membrane Protein Solubilization with OGNG

-

Membrane Preparation: Isolate the cell membranes containing the overexpressed membrane protein of interest using standard cell lysis and ultracentrifugation techniques.

-

Solubilization Buffer: Prepare a solubilization buffer containing OGNG at a concentration significantly above its CMC. A starting concentration of 1-3% (w/v) OGNG is recommended. The buffer should also contain appropriate salts (e.g., 150 mM NaCl), a buffering agent (e.g., 20 mM HEPES pH 7.5), and any necessary additives like protease inhibitors or ligands.

-

Solubilization: Resuspend the isolated membranes in the OGNG-containing solubilization buffer. Incubate on a rocker or rotator at 4°C for 1-2 hours.

-

Clarification: Remove insoluble material by ultracentrifugation at >100,000 x g for 1 hour at 4°C. The supernatant now contains the solubilized protein-detergent complexes.

Protocol 3: Detergent Exchange to OGNG for Crystallization

For proteins initially solubilized in a different detergent (e.g., DDM), a detergent exchange step is necessary.

-

Purification: Purify the protein-detergent complex using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

-

Size-Exclusion Chromatography (SEC): Perform SEC using a column pre-equilibrated with a buffer containing the desired final concentration of OGNG for crystallization. This concentration is typically much lower than the solubilization concentration and should be optimized (e.g., 0.1% - 0.5% w/v OGNG). The SEC step will separate the protein-OGNG complex from excess detergent micelles and aggregates.

-

Concentration: Concentrate the purified and detergent-exchanged protein to a suitable concentration for crystallization trials (typically 5-20 mg/mL).

Protocol 4: Crystallization of Membrane Proteins with OGNG by Vapor Diffusion

-

Crystallization Screens: Use commercially available or custom-made sparse matrix screens to identify initial crystallization conditions. These screens contain a wide range of precipitants, salts, and buffer conditions.

-

Plate Setup (Hanging or Sitting Drop):

-

Pipette 1 µL of the concentrated protein-OGNG complex into a crystallization drop.

-

Add 1 µL of the reservoir solution from the crystallization screen to the protein drop.

-

Seal the well and incubate at a constant temperature (e.g., 4°C or 20°C).

-

-

Crystal Monitoring: Regularly monitor the drops for crystal growth over several weeks.

-

Optimization: Once initial crystals are obtained, optimize the conditions by systematically varying the concentrations of the precipitant, salt, and additives, as well as the pH and temperature, to improve crystal size and quality.

Visualizing the Workflow: From Protein to Crystal

To better illustrate the experimental process, the following diagrams, generated using the DOT language, outline the key workflows.

Caption: General experimental workflow for membrane protein crystallization using OGNG detergent.

Signaling Pathway and Logical Relationships

The successful crystallization of a membrane protein enables the elucidation of its three-dimensional structure, which is fundamental to understanding its function, including its role in signaling pathways.

Caption: A simplified GPCR signaling pathway, where the structure of the GPCR can be determined using OGNG.

Conclusion

The use of OGNG detergent represents a significant advancement in the field of membrane protein structural biology. Its unique properties offer enhanced stability to challenging protein targets, thereby increasing the likelihood of obtaining high-resolution crystals. The protocols and data presented in these application notes provide a solid foundation for researchers to incorporate OGNG into their crystallization strategies, ultimately accelerating the pace of discovery in basic research and drug development.

References

- 1. Screening of detergents for solubilization, purification and crystallization of membrane proteins: a case study on succinate:ubiquinone oxidoreductase from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Strategic Screening and Characterization of the Visual GPCR-mini-G Protein Signaling Complex for Successful Crystallization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. How Do Branched Detergents Stabilize GPCRs in Micelles? - PMC [pmc.ncbi.nlm.nih.gov]

Application of Octyl Glucose Neopentyl Glycol (OGNG) in the Structural Biology of Transporters: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octyl Glucose Neopentyl Glycol (OGNG) is a non-ionic detergent developed for the structural biology of membrane proteins, including transporters. It belongs to the neopentyl glycol (NG) class of amphiphiles, which are designed to offer improved protein stability and a higher likelihood of crystallization compared to traditional detergents like n-Octyl-β-D-Glucoside (OG).[1] The unique architecture of OGNG, featuring a central quaternary carbon with two hydrophilic head groups and two alkyl chains, is intended to provide a more stable micellar environment for membrane proteins.[1] While OGNG has shown promise and has been instrumental in the crystallization of certain membrane proteins, such as Thermotoga maritima pyrophosphatase, detailed protocols and extensive quantitative data for its application with a wide range of transporters are not broadly published.[2] Therefore, the following protocols are based on established principles of membrane protein structural biology, adapted for the specific properties of OGNG, and should be considered as a starting point for empirical optimization.

Data Presentation: Physicochemical Properties of OGNG and Common Detergents

A critical aspect of selecting a detergent for structural biology is its physicochemical properties, particularly the Critical Micelle Concentration (CMC). The CMC is the concentration above which detergent monomers self-assemble into micelles, which are necessary to solubilize and stabilize membrane proteins. Operating well above the CMC is crucial during solubilization and purification.

| Detergent | Chemical Name | Class | Molecular Weight ( g/mol ) | CMC (mM in H₂O) | Aggregation Number | Micelle Size (kDa) |

| OGNG | This compound | Neopentyl Glycol | 568.7 | ~1.02 | Not widely reported | Not widely reported |

| DDM | n-Dodecyl-β-D-maltoside | Alkyl Maltoside | 510.6 | ~0.17 | ~140 | ~72 |

| LDAO | Lauryldimethylamine-N-oxide | Amine Oxide | 229.4 | ~1-2 | ~75 | ~17 |

| OG | n-Octyl-β-D-glucopyranoside | Alkyl Glucoside | 292.4 | ~20-25 | ~27-100 | ~8-20 |

Note: CMC, Aggregation Number, and Micelle Size can vary depending on buffer conditions (e.g., salt concentration, pH, temperature).

While OGNG was designed to improve upon traditional detergents, it is important to note that its performance is highly protein-dependent. In one high-throughput stability screening study, OGNG was reported to destabilize the transporters tested in that specific research. This underscores the necessity of empirical testing for each new transporter target.

Experimental Protocols

The following are detailed, generalized protocols for the use of OGNG in the structural biology of membrane transporters. It is crucial to empirically optimize these conditions for each specific transporter.

Protocol 1: Solubilization of Transporter-Containing Membranes with OGNG

This protocol describes the initial extraction of the target transporter from the cell membrane.

1. Membrane Preparation:

-

Express the transporter of interest in a suitable expression system (e.g., E. coli, insect cells, or mammalian cells).

-

Harvest the cells and prepare crude membranes by cell lysis followed by ultracentrifugation, a standard procedure in the field.

-

Wash the membrane pellet with a high-salt buffer (e.g., containing 500 mM NaCl) to remove soluble and peripherally associated proteins.

-

Resuspend the final membrane pellet in a buffer such as 20 mM Tris-HCl pH 8.0, 150 mM NaCl, 10% glycerol to a final total protein concentration of 10-20 mg/mL.

2. Solubilization Screening (Small Scale):

-

Objective: To determine the optimal concentration of OGNG for efficient extraction of the target transporter while maintaining its stability.

-

Prepare a 10% (w/v) stock solution of OGNG in water.

-

In separate microcentrifuge tubes, aliquot the membrane suspension.

-

Add the OGNG stock solution to final concentrations ranging from 0.5% to 2.0% (w/v). This range is significantly above the CMC of OGNG (~0.058% w/v).

-

Incubate on a rotator at 4°C for 1-2 hours.

-

Centrifuge at 100,000 x g for 1 hour at 4°C to pellet the unsolubilized membrane material.

-

Carefully collect the supernatant, which contains the solubilized membrane proteins.

-

Analyze the supernatant and the pellet by SDS-PAGE and Western blot (if an antibody is available) to assess the solubilization efficiency at different OGNG concentrations.

3. Scale-Up Solubilization:

-

Once the optimal OGNG concentration is determined, scale up the procedure to generate sufficient material for purification.

Protocol 2: Purification of OGNG-Solubilized Transporter

This protocol outlines a two-step purification process using affinity and size-exclusion chromatography.

1. Affinity Chromatography (e.g., Ni-NTA for His-tagged proteins):

-

Buffer Preparation:

-

Binding Buffer: 20 mM Tris-HCl pH 8.0, 150-300 mM NaCl, 10-20 mM Imidazole, 10% Glycerol, and OGNG at 2-3 times its CMC (e.g., ~0.12% - 0.18% w/v or ~2-3 mM).

-

Wash Buffer: Same as Binding Buffer, but with a higher imidazole concentration (e.g., 30-50 mM).

-

Elution Buffer: Same as Binding Buffer, but with a high concentration of imidazole (e.g., 250-500 mM).

-

-

Procedure:

-

Add the solubilized supernatant from the previous step to the equilibrated affinity resin.

-

Incubate at 4°C for 1-2 hours with gentle mixing.

-

Pack the resin into a column and wash with 10-20 column volumes of Wash Buffer.

-

Elute the transporter with Elution Buffer and collect fractions.

-

Analyze the fractions by SDS-PAGE to identify those containing the purified transporter.

-

2. Size-Exclusion Chromatography (SEC):

-

Objective: To separate the transporter from aggregates and contaminants, and to perform buffer exchange.

-

Buffer Preparation:

-

SEC Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 5% Glycerol, and OGNG at 1.5-2 times its CMC (e.g., ~0.09% - 0.12% w/v or ~1.5-2 mM).

-

-

Procedure:

-

Concentrate the pooled fractions from the affinity chromatography step.

-

Equilibrate a suitable SEC column (e.g., Superdex 200 or equivalent) with at least two column volumes of SEC Buffer.

-

Load the concentrated protein onto the column.

-

Collect fractions and analyze by SDS-PAGE.

-

Pool the fractions corresponding to the monodisperse peak of the transporter.

-

Protocol 3: Detergent Exchange to OGNG for Crystallization

Often, a robust detergent like DDM is used for initial solubilization and purification, followed by an exchange to a detergent more amenable to crystallization, such as OGNG.

1. On-Column Exchange:

-

Bind the DDM-solubilized and purified transporter to an affinity column as described in Protocol 2.

-

Wash the column extensively (e.g., 20-30 column volumes) with a buffer containing OGNG at 2-3 times its CMC. This allows for the gradual replacement of DDM with OGNG in the detergent micelle surrounding the protein.

-

Elute the protein in a buffer containing OGNG.

2. SEC-Based Exchange:

-

Equilibrate a size-exclusion column with a buffer containing OGNG at 1.5-2 times its CMC.

-

Load the DDM-purified transporter onto the column. The protein will elute in the OGNG-containing buffer.

3. Dialysis (for high CMC detergents, less effective for low CMC):

-

This method is generally less efficient for detergents with low CMCs. However, for a detergent like OGNG with a moderate CMC, it can be attempted.

-

Place the purified protein in a dialysis cassette and dialyze against a large volume of buffer containing OGNG at a concentration slightly above its CMC. Perform several buffer changes.

Protocol 4: Crystallization of Transporters in OGNG

1. Protein Preparation:

-

Concentrate the purified, monodisperse transporter in OGNG-containing buffer to 5-10 mg/mL.

-

Clarify the sample by centrifugation (e.g., 100,000 x g for 30 minutes) or by using a spin filter (e.g., 0.1 µm) before setting up crystallization trials.

2. Crystallization Screening:

-

Use commercially available sparse matrix screens for membrane proteins.

-

Set up crystallization trials using vapor diffusion (sitting or hanging drop) methods. A common setup is to mix 1 µL of protein solution with 1 µL of reservoir solution.

-

Incubate the crystallization plates at a constant temperature (e.g., 4°C or 20°C).

-

Monitor the drops for crystal growth over several weeks.

3. Optimization:

-

If initial hits (microcrystals, precipitates) are observed, optimize the conditions by systematically varying the pH, precipitant concentration, and salt concentration around the initial hit condition.

-

Consider using additive screens, which include small molecules that can sometimes improve crystal quality.

Visualizations

Experimental Workflow for Transporter Structural Biology using OGNG

Caption: Workflow for structural studies of transporters using OGNG.

Logic Diagram for Detergent Selection and Exchange

Caption: Decision workflow for using OGNG in transporter purification.

References

Application Notes: A Step-by-Step Guide to Membrane Protein Purification Using n-Octyl-β-D-glucopyranoside (OG) and its Analogue OGNG

Introduction

The purification of integral membrane proteins is a cornerstone of modern biological and drug development research. These proteins, embedded within the lipid bilayer of cells, play critical roles in cellular signaling, transport, and enzymatic activity, making them prime targets for therapeutic intervention.[1] Their hydrophobic nature, however, presents significant challenges for extraction and purification in a soluble, functionally active state.[2] This necessitates the use of detergents to mimic the native lipid environment.[1]

This guide provides a detailed protocol for the purification of membrane proteins using the non-ionic detergent n-Octyl-β-D-glucopyranoside (OG), a widely used surfactant in membrane biochemistry.[3][4] We will also discuss a related, newer generation detergent, Octyl Glucose Neopentyl Glycol (OGNG), which has shown promise in enhancing membrane protein stability.[5][6]

n-Octyl-β-D-glucopyranoside is favored for its well-defined chemical structure, small uniform micelles, and high water solubility. A key characteristic of OG is its high critical micelle concentration (CMC), the concentration at which detergent monomers self-assemble into micelles.[3][7] This high CMC facilitates the removal of the detergent from the purified protein preparation by methods such as dialysis, which is advantageous for downstream applications like functional assays and crystallization.[8]

OGNG is an alternative to OG designed to improve protein structural stability.[5] It features a quaternary carbon at the ether linkage, creating a branched structure that can offer enhanced stabilization for certain membrane proteins.[5]

These application notes are intended for researchers, scientists, and drug development professionals seeking a comprehensive, step-by-step guide to membrane protein purification.

Data Presentation: Physicochemical Properties of Detergents

The selection of an appropriate detergent is critical for the successful purification of a target membrane protein. The following table summarizes the key physicochemical properties of n-Octyl-β-D-glucopyranoside (OG), this compound (OGNG), and other commonly used detergents for comparison. A higher Critical Micelle Concentration (CMC) generally means the detergent is easier to remove by dialysis.[8]

| Detergent | Abbreviation | Type | CMC (mM) | Micelle Molecular Weight (kDa) | Aggregation Number |

| n-Octyl-β-D-glucopyranoside | OG | Non-ionic | ~20-25[7] | ~8-25[4][9] | ~80-100[7] |

| This compound | OGNG | Non-ionic | ~1.02[5] | Not widely reported | Not widely reported |

| n-Dodecyl-β-D-maltopyranoside | DDM | Non-ionic | ~0.17[7] | ~50[7] | ~98[7] |

| Lauryl Maltose Neopentyl Glycol | LMNG | Non-ionic | ~0.01[7] | ~91[7] | Not widely reported |

| Lauryldimethylamine-N-oxide | LDAO | Zwitterionic | ~1-2[7] | ~21.5[7] | ~75[7] |

Experimental Protocols

This section provides a detailed, step-by-step protocol for the purification of a His-tagged integral membrane protein using n-Octyl-β-D-glucopyranoside (OG). The protocol is divided into four main stages: Membrane Preparation, Protein Solubilization, Affinity Chromatography, and Buffer Exchange/Detergent Removal.

Membrane Preparation

The initial step involves the expression of the target membrane protein in a suitable host system (e.g., E. coli) and the subsequent isolation of the cell membranes.

-

Cell Lysis:

-

Harvest cells expressing the target membrane protein by centrifugation.

-

Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% glycerol) containing protease inhibitors.

-

Lyse the cells using a suitable method such as sonication or a French press.[7]

-

-

Membrane Isolation:

-

Centrifuge the cell lysate at a low speed (e.g., 10,000 x g) for 20 minutes at 4°C to remove intact cells and large debris.

-

Transfer the supernatant to an ultracentrifuge tube and centrifuge at high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet the cell membranes.[7]

-

Discard the supernatant and wash the membrane pellet with a high-salt buffer to remove peripherally associated proteins.

-

Resuspend the washed membrane pellet in a suitable buffer for storage or immediate solubilization.

-

Protein Solubilization

This is a critical step where the detergent is used to extract the membrane protein from the lipid bilayer.

-

Resuspend the isolated cell membranes in a solubilization buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% glycerol, 20 mM imidazole) containing OG.

-

The optimal concentration of OG needs to be determined empirically but is typically in the range of 1-2% (w/v), which is well above its CMC.[7]

-

Incubate the mixture with gentle agitation for 1-4 hours at 4°C to allow for the complete solubilization of the membrane proteins.[7]

-

Centrifuge the mixture at high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet any insoluble material.[8]

-

The supernatant, containing the solubilized membrane protein in OG micelles, is carefully collected for the next purification step.

Affinity Chromatography

This protocol assumes the target protein has a hexa-histidine (His6) tag for purification via Immobilized Metal Affinity Chromatography (IMAC).

-

Column Preparation:

-

Equilibrate a Ni-NTA (Nickel-Nitriloacetic Acid) affinity column with a binding buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% glycerol, 20 mM imidazole) containing OG at a concentration just above its CMC (e.g., 0.1% w/v).

-

-

Protein Binding:

-

Load the supernatant containing the solubilized protein onto the equilibrated Ni-NTA column.

-

Allow the sample to pass through the column, enabling the His-tagged protein to bind to the nickel resin.

-

-

Washing:

-

Wash the column with several column volumes of wash buffer (binding buffer with a slightly increased imidazole concentration, e.g., 40 mM) containing 0.1% OG to remove non-specifically bound proteins.

-

-

Elution:

-

Elute the purified membrane protein from the column using an elution buffer (binding buffer with a high concentration of imidazole, e.g., 250-500 mM) containing 0.1% OG.

-

Collect the eluted fractions.

-

Buffer Exchange and Detergent Removal (Optional)

For some downstream applications, it may be necessary to exchange the buffer or remove the detergent.

-

Pool the eluted fractions containing the purified protein.

-

To exchange the buffer or reduce the OG concentration, dialysis is a common method due to the high CMC of OG.[8] Dialyze the protein solution against the desired final buffer, which may contain a lower concentration of OG or a different detergent.

-

Alternatively, size-exclusion chromatography can be used for buffer exchange and to remove aggregated protein.

Visualizations

Experimental Workflow for Membrane Protein Purification

The following diagram illustrates the general workflow for the purification of a His-tagged membrane protein using detergent-based methods.

Caption: A generalized workflow for membrane protein purification.

Simplified G-Protein Coupled Receptor (GPCR) Signaling Pathway

G-Protein Coupled Receptors (GPCRs) are a large family of integral membrane proteins that are common targets for drug development and are often purified using detergents like OG.[8][10] The following diagram illustrates a simplified GPCR signaling cascade.

Caption: A simplified diagram of a GPCR signaling pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. wolfson.huji.ac.il [wolfson.huji.ac.il]

- 3. Detergents For Membrane Protein Solubilisation [peakproteins.com]

- 4. An Overview of the Top Ten Detergents Used for Membrane Protein Crystallization | MDPI [mdpi.com]

- 5. This compound › SERVA Electrophoresis GmbH [serva.de]

- 6. This compound (OGNG) | Others 12 | 1257853-32-9 | Invivochem [invivochem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. agscientific.com [agscientific.com]

- 10. Extraction and Purification of Functional G Protein-Coupled Receptors from Expression Systems | Thermo Fisher Scientific - HK [thermofisher.com]

Application Notes and Protocols for the Solubilization of Eukaryotic Membrane Proteins with OGNG

For Researchers, Scientists, and Drug Development Professionals

Introduction

The solubilization of eukaryotic membrane proteins from their native lipid bilayer is a critical first step for their biochemical and structural characterization. The choice of detergent is paramount for maintaining the protein's structural integrity and biological activity. OGNG, a non-ionic detergent composed of a mixture of n-octyl-β-D-glucopyranoside and n-nonyl-β-D-glucopyranoside, has emerged as a useful tool for the solubilization and stabilization of certain classes of membrane proteins, particularly robust transporters and ion channels. This document provides detailed application notes and protocols for the use of OGNG in the solubilization of eukaryotic membrane proteins.

Data Presentation: Properties of OGNG and Other Common Detergents